molecular formula C12H19N B2886816 N-benzyl-3-methylbutan-1-amine CAS No. 4462-17-3

N-benzyl-3-methylbutan-1-amine

Cat. No.: B2886816
CAS No.: 4462-17-3
M. Wt: 177.291
InChI Key: ADSCFYDXGXZBAN-UHFFFAOYSA-N
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Description

N-benzyl-3-methylbutan-1-amine is a secondary amine characterized by a benzyl group attached to the nitrogen atom of a 3-methylbutan-1-amine backbone. For instance, describes the synthesis of N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine, a derivative where the nitrogen is substituted with two benzyl groups and an ethoxy branch, highlighting the versatility of such amines in functionalization reactions .

Properties

IUPAC Name

N-benzyl-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSCFYDXGXZBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-3-methylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-methylbutanal with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to various biochemical effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-benzyl-3-methylbutan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications/Synthesis References
This compound C₁₂H₁₉N (inferred) ~177.29 (estimated) Benzyl-substituted secondary amine with a branched 3-methylbutyl chain. Likely intermediate in organic synthesis; derivatives used in metal-catalyzed reactions .
N-benzylbut-3-en-1-amine C₁₁H₁₅N 161.248 Unsaturated butenyl chain; benzyl group on nitrogen. Potential precursor for addition reactions due to alkene functionality.
1-Phenyl-3-methylaminobutane (Homomethamphetamine) C₁₁H₁₇N 163.26 Phenyl group and methylamine branch; structural similarity to amphetamines. Investigated for central nervous system (CNS) activity due to phenylalkylamine backbone .
N-methyl-3-buten-1-amine C₅H₁₁N 85.15 Small aliphatic amine with a terminal alkene. Building block for polymer or pharmaceutical synthesis .
N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine C₂₁H₂₉NO 311.46 Dibenzyl and ethoxy substituents; tertiary amine. Synthesized via KH-mediated alkylation; used in functionalized amine research .

Structural and Functional Comparisons

Branching vs. Unsaturation
  • This compound features a branched 3-methylbutyl chain, which enhances steric bulk and may influence lipophilicity and solubility compared to linear or unsaturated analogs.
  • N-benzylbut-3-en-1-amine (C₁₁H₁₅N) contains a butenyl chain with a double bond, enabling participation in cycloaddition or electrophilic addition reactions .
Aromatic vs. Aliphatic Substituents
  • Homomethamphetamine (C₁₁H₁₇N) replaces the benzyl group with a phenyl ring directly attached to the alkyl chain, resembling psychoactive phenylalkylamines like methamphetamine .

Biological Activity

N-benzyl-3-methylbutan-1-amine, a compound with significant potential in both biological and chemical applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a 3-methylbutan-1-amine chain. This structure enhances its lipophilicity, facilitating its interaction with biological membranes and molecular targets. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Receptor Binding : It serves as a ligand in receptor binding studies, affecting signal transduction processes within cells.

The benzyl group enhances the compound's ability to cross cell membranes, allowing it to exert its effects intracellularly.

Antioxidant and Anti-inflammatory Effects

Recent studies have highlighted the antioxidant and anti-inflammatory properties of this compound. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models subjected to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, treatment with the compound has resulted in reduced neuronal damage and improved cognitive function. These effects are believed to be mediated through the modulation of oxidative stress pathways .

Case Study 1: Inflammatory Bowel Disease (IBD)

A study investigating the effects of this compound on IBD demonstrated that administration of the compound significantly reduced colonic inflammation in rat models. The treatment decreased levels of inflammatory mediators and improved histological scores of colitis .

Case Study 2: Rheumatoid Arthritis (RA)

In another study focused on RA, this compound was shown to ameliorate symptoms by reducing inflammatory cytokine levels and enhancing antioxidant defenses in affected tissues. This indicates its potential as a therapeutic agent for managing autoimmune conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-benzyl-N-methyldecan-1-amineLonger alkyl chainAnti-inflammatory, neuroprotective
N-benzyl-N-methylpentan-1-amineSimilar amine structureLimited biological data
N-benzyl-N-propylbutan-1-amineShorter alkyl chainLess potent than this compound

This compound stands out due to its specific structural features that enhance its solubility and reactivity, leading to more pronounced biological activities compared to its analogs .

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